molecular formula C10H10Cl2N4S B13733268 1-(1,3-Thiazol-2-yl)benzimidazol-2-amine;dihydrochloride

1-(1,3-Thiazol-2-yl)benzimidazol-2-amine;dihydrochloride

Cat. No.: B13733268
M. Wt: 289.18 g/mol
InChI Key: BWJNINUPYWRFFD-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-2-yl)benzimidazol-2-amine; dihydrochloride is a heterocyclic compound featuring a benzimidazole core directly linked to a 1,3-thiazole ring via a single bond at the 2-position of the benzimidazole. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula

C10H10Cl2N4S

Molecular Weight

289.18 g/mol

IUPAC Name

1-(1,3-thiazol-2-yl)benzimidazol-2-amine;dihydrochloride

InChI

InChI=1S/C10H8N4S.2ClH/c11-9-13-7-3-1-2-4-8(7)14(9)10-12-5-6-15-10;;/h1-6H,(H2,11,13);2*1H

InChI Key

BWJNINUPYWRFFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C3=NC=CS3)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Thiazol-2-yl)benzimidazol-2-amine typically involves the condensation of 2-aminobenzimidazole with 2-bromo-1,3-thiazole under reflux conditions in ethanol. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Thiazol-2-yl)benzimidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1,3-Thiazol-2-yl)benzimidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-2-yl)benzimidazol-2-amine involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal functions. The thiazole ring can interact with enzymes and receptors, modulating their activity. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural Features

The target compound’s structure combines a planar benzimidazole ring (known for DNA intercalation) with a thiazole moiety (contributing to electron-rich interactions). Key structural distinctions from similar compounds include:

Compound Core Structure Substituents/Linkages Key Features Reference
Target Compound Benzimidazole + Thiazole Direct C–N bond between benzimidazol-2-amine and thiazol-2-yl; dihydrochloride salt High polarity due to amine and salt form; planar structure for potential π-π stacking
N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine Benzimidazole + Thiazole Methylene (–CH2–) bridge between cores Increased flexibility; reduced planarity compared to direct linkage
1-(3,5-Dichlorobenzyl)-1H-benzimidazol-2-amine Benzimidazole 3,5-Dichlorobenzyl group at N1 Enhanced lipophilicity; bulky substituent may hinder binding to flat targets
2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Thiadiazole Chloroacetamide group at thiadiazole Electrophilic chloroacetamide moiety; distinct heterocycle (thiadiazole vs. thiazole)
1-(Pyridin-2-ylmethyl)-1H-benzimidazol-2-amine Benzimidazole + Pyridine Pyridinylmethyl linkage Basic pyridine nitrogen alters electronic profile; potential for metal coordination

Physicochemical and Functional Comparisons

Solubility and Stability

  • The dihydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like 1-(3,5-dichlorobenzyl)-benzimidazol-2-amine, which is more lipophilic .
  • Thiazole-containing compounds generally exhibit moderate logP values, balancing membrane permeability and solubility. For example, methylene-bridged analogs (e.g., N-((1H-benzimidazol-2-yl)methyl)thiazol-2-amine) may have slightly higher logP than the target compound due to the –CH2– spacer .

Electronic and Steric Effects

  • In contrast, methylene-bridged derivatives lose this electronic continuity .

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